Fmoc-4-methyl-D-phenylalanine
CAS No.: 204260-38-8
Cat. No.: VC21539766
Molecular Formula: C25H23NO4
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 204260-38-8 |
---|---|
Molecular Formula | C25H23NO4 |
Molecular Weight | 401.5 g/mol |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid |
Standard InChI | InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 |
Standard InChI Key | UXLHLZHGQPDMJQ-HSZRJFAPSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Chemical Structure and Properties
Fmoc-4-methyl-D-phenylalanine is derived from 4-methyl-D-phenylalanine, which has the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . The addition of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group increases its molecular weight and alters its chemical properties.
Structural Features
The compound consists of three key structural components:
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A D-phenylalanine core with R configuration at the alpha carbon
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A methyl substituent at the para (4) position of the phenyl ring
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A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the alpha amino group
The structural configuration can be represented by the IUPAC name (2R)-2-[(9H-fluoren-9-ylmethoxy)carbonyl]amino-3-(4-methylphenyl)propanoic acid, which highlights its stereochemistry and functional groups.
Physical Properties
Based on comparative analysis with similar compounds, Fmoc-4-methyl-D-phenylalanine would exhibit the following properties:
Property | Value |
---|---|
Appearance | White to off-white solid |
Molecular Weight | Approximately 403.46 g/mol |
Solubility | Soluble in DMF, DMSO, DCM; poorly soluble in water |
Optical Rotation | Expected to have a negative value (similar to Fmoc-D-amino acids) |
Stability | Stable under standard laboratory conditions; sensitive to strong bases |
Synthesis and Preparation
The synthesis of Fmoc-4-methyl-D-phenylalanine typically follows established procedures for Fmoc protection of amino acids, beginning with 4-methyl-D-phenylalanine as the starting material.
Synthetic Routes
The general synthetic approach involves protection of the amino group of 4-methyl-D-phenylalanine using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base. This reaction takes place under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
For large-scale production, the synthesis typically employs automated processes with optimized reaction conditions. The industrial production focuses on maintaining high purity standards while maximizing yield, often using advanced purification techniques such as high-performance liquid chromatography (HPLC).
Applications in Peptide Synthesis
Fmoc-4-methyl-D-phenylalanine serves as a valuable building block in solid-phase peptide synthesis (SPPS), offering advantages derived from both its D-configuration and the para-methyl substitution.
Role in Peptide Chemistry
The 9-fluorenylmethoxycarbonyl group provides protection during peptide synthesis and allows for selective deprotection under basic conditions. This orthogonal protection strategy is essential for controlling the sequential addition of amino acids during peptide assembly.
Advantages in Peptide Design
The incorporation of Fmoc-4-methyl-D-phenylalanine into peptide sequences offers several advantages:
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Enhanced stability against enzymatic degradation due to the D-configuration
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Altered hydrophobicity and binding characteristics due to the methyl substitution
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Potential for inducing specific secondary structures in peptides
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Increased resistance to proteolytic cleavage in biological systems
Biological Activity and Applications
Fmoc-4-methyl-D-phenylalanine and peptides containing this modified amino acid exhibit interesting biological properties that make them valuable for various applications.
Pharmacological Properties
Peptides containing 4-methyl-D-phenylalanine residues often display enhanced stability in biological systems compared to their L-amino acid counterparts. This stability is attributed to the D-configuration, which is less susceptible to natural proteolytic enzymes.
Applications in Drug Development
The unique structural features of Fmoc-4-methyl-D-phenylalanine make it a valuable component in the development of:
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Peptidomimetic drugs with improved pharmacokinetics
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Enzyme inhibitors targeting specific biological pathways
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Peptide-based imaging agents for diagnostic applications
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Therapeutic peptides with enhanced membrane permeability
Comparison with Similar Compounds
Understanding the properties of Fmoc-4-methyl-D-phenylalanine requires comparison with structurally related compounds to highlight its unique characteristics.
Structural Analogues
The following table compares Fmoc-4-methyl-D-phenylalanine with related derivatives:
Functional Differences
The methyl group at the para position of Fmoc-4-methyl-D-phenylalanine influences its properties in several ways:
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Increases hydrophobicity compared to unsubstituted Fmoc-D-phenylalanine
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Provides additional steric bulk that can affect binding interactions
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Alters the electronic density of the aromatic ring
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May influence the preferred conformation of peptides containing this residue
Research Applications and Case Studies
Fmoc-4-methyl-D-phenylalanine has been employed in various research contexts, demonstrating its versatility as a building block in peptide chemistry.
Peptide Structure Studies
The inclusion of Fmoc-4-methyl-D-phenylalanine in peptide sequences allows researchers to investigate the effects of subtle structural modifications on peptide conformation and function. The methyl substituent provides a minimal perturbation that can be used to probe structure-activity relationships.
Enzyme Inhibitor Development
Research into the development of enzyme inhibitors has benefited from the incorporation of modified phenylalanine derivatives. The D-configuration and para-methyl substitution can enhance binding to enzyme active sites through hydrophobic interactions and conformational constraints.
Analytical Methods and Characterization
The characterization of Fmoc-4-methyl-D-phenylalanine typically involves a combination of analytical techniques to confirm its identity and purity.
Spectroscopic Analysis
Standard methods for characterizing Fmoc-4-methyl-D-phenylalanine include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry for molecular weight determination
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Infrared (IR) spectroscopy for functional group identification
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Ultraviolet-Visible (UV-Vis) spectroscopy for detection and quantification
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) serves as the primary method for assessing the purity of Fmoc-4-methyl-D-phenylalanine. The retention time and peak characteristics provide valuable information about the compound's identity and purity.
Future Research Directions
The continued exploration of Fmoc-4-methyl-D-phenylalanine and its applications will likely focus on several promising areas.
Peptide Therapeutics
The development of peptide-based therapeutics incorporating Fmoc-4-methyl-D-phenylalanine may lead to novel drugs with improved pharmacokinetic properties. The enhanced stability against proteolytic degradation makes this modified amino acid particularly valuable for in vivo applications.
Materials Science Applications
The unique structural features of Fmoc-4-methyl-D-phenylalanine may also find applications in materials science, particularly in the development of self-assembling peptide systems and biomaterials with specific mechanical properties.
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